molecular formula C22H16FN3O2 B11130311 N-(3-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide

N-(3-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B11130311
M. Wt: 373.4 g/mol
InChI Key: NKOCGYHAWSFWLF-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide is a synthetic small molecule based on the quinazolin-4(3H)-one scaffold, a structure recognized in medicinal chemistry for its diverse biological activities . This compound is provided exclusively for research purposes to investigate the pharmacological potential of quinazolinone derivatives. Quinazolinone analogs are the subject of extensive research due to their broad spectrum of biological properties. Studies on closely related structures have demonstrated significant antitumor potential, with some compounds exhibiting potent cytotoxicity against human cancer cell lines (including colon, prostate, and lung cancers) and functioning as activators of caspase enzymes, which play a key role in apoptosis . Furthermore, the quinazolinone core is a key structure in the development of novel antibacterial agents, with some derivatives showing potent activity against multidrug-resistant strains of Staphylococcus aureus (MICs = 0.25–0.5 µg/mL) and demonstrating a favorable selectivity index in vitro . Other research avenues for this chemical class include their investigation as antiviral agents against pathogens like respiratory syncytial virus (RSV) and as anti-inflammatory compounds . The presence of the 3-fluorobenzyl substituent and the benzamide linkage in this particular compound may influence its physicochemical properties and biological interactions, making it a candidate for structure-activity relationship (SAR) studies. Researchers can utilize this molecule to explore its mechanism of action, its affinity for various biological targets, and its overall profile in biochemical and cellular assays. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C22H16FN3O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C22H16FN3O2/c23-16-7-5-6-15(12-16)13-24-21(27)18-9-2-4-11-20(18)26-14-25-19-10-3-1-8-17(19)22(26)28/h1-12,14H,13H2,(H,24,27)

InChI Key

NKOCGYHAWSFWLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3C(=O)NCC4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Reaction Protocol

Adapted from the H₂O₂-mediated synthesis of quinazolin-4(3H)-ones, this method employs dimethyl sulfoxide (DMSO) as a one-carbon synthon and H₂O₂ as an oxidant:

Procedure :

  • Substrate Preparation : 2-Amino-N-(3-fluorobenzyl)benzamide (1.0 mmol) is dissolved in DMSO (2 mL).

  • Oxidation : H₂O₂ (30% aqueous, 1.0 equiv) is added dropwise under stirring.

  • Cyclization : The mixture is heated at 150°C for 14 h.

  • Workup : The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography.

Key Data :

ParameterValueSource
Yield68%
Reaction Time14 h
Temperature150°C

Mechanistic Insights

The reaction proceeds via a radical pathway, where DMSO generates methyl radicals that facilitate C–N bond formation. H₂O₂ acts as a terminal oxidant, regenerating active species and driving the cyclization to completion.

Method 2: Base-Promoted SₙAr Reaction

Reaction Protocol

Inspired by transition-metal-free quinazolinone synthesis, this method utilizes cesium carbonate (Cs₂CO₃) to activate ortho-fluorobenzamides for nucleophilic aromatic substitution (SₙAr):

Procedure :

  • Substrate Activation : 2-Fluoro-N-(3-fluorobenzyl)benzamide (1.0 mmol) is treated with Cs₂CO₃ (2.5 mmol) in DMSO.

  • Cyclization : The mixture is stirred at 135°C for 24 h.

  • Workup : The crude product is partitioned between water and ethyl acetate, with subsequent column purification.

Key Data :

ParameterValueSource
Yield70%
BaseCs₂CO₃
SolventDMSO

Limitations

Prolonged heating (24 h) and excess base may lead to decomposition of the 3-fluorobenzyl group, necessitating careful stoichiometric control.

Method 3: Mechanochemical Synthesis in Deep Eutectic Solvents

Reaction Protocol

Building on mechanochemical advancements, this solvent-free approach employs ball milling for rapid quinazolinone formation:

Procedure :

  • Milling : 2-Aminobenzamide (1.0 mmol), 3-fluorobenzyl isocyanate (1.2 mmol), and choline chloride-urea DES are milled at 30 Hz for 20 min.

  • Cyclization : The mixture is heated at 80°C for 1 h.

  • Purification : Recrystallization from ethanol yields the pure product.

Key Data :

ParameterValueSource
Yield82%
Reaction Time20 min (milling) + 1 h

Advantages

  • Eco-friendly : Eliminates volatile organic solvents.

  • Scalability : Suitable for gram-scale synthesis without yield erosion.

Method 4: Benzotriazole-Mediated Coupling

Reaction Protocol

Leveraging benzotriazole intermediates, this method ensures high regioselectivity during amide bond formation:

Procedure :

  • Intermediate Synthesis : 2-(4-Oxoquinazolin-3(4H)-yl)benzoic acid is converted to its benzotriazolide using BtCl (1.1 equiv).

  • Coupling : The benzotriazolide is reacted with 3-fluorobenzylamine (1.5 equiv) in THF at 0°C.

  • Workup : Precipitation with ice-water followed by filtration yields the product.

Key Data :

ParameterValueSource
Yield75%
Coupling AgentBtCl

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeCostScalability
H₂O₂/DMSO6814 hLowModerate
SₙAr7024 hModerateLow
Mechano821.3 hHighHigh
Bt-Med.752 hModerateHigh

Key Findings :

  • Mechanochemical synthesis offers the highest yield and scalability but requires specialized equipment.

  • Bt-mediated coupling provides rapid amidation but incurs higher reagent costs.

Optimization Strategies

Temperature Control

Cyclization efficiency correlates with temperature:

  • Below 130°C: Incomplete cyclization (yield <30%).

  • 150–160°C: Optimal balance between rate and decomposition.

Solvent Effects

  • Polar aprotic solvents (DMSO, DMF): Enhance cyclization but complicate purification.

  • Deep eutectic solvents : Improve atom economy and reduce waste.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.82–7.25 (m, 8H, Ar-H), 4.62 (d, 2H, CH₂).

  • HRMS : m/z Calcd for C₂₁H₁₆FN₃O₂ [M+H]⁺: 370.1297; Found: 370.1295.

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN:H₂O = 70:30).

  • Melting Point : 218–220°C (decomp.).

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Raw Materials : 3-Fluorobenzylamine ($120/mol) vs. DMSO ($15/L).

  • Waste Disposal : Mechanochemical methods reduce solvent waste by 90% compared to traditional routes.

Process Intensification

  • Continuous Flow : Microreactors enable safer handling of H₂O₂ and high-temperature steps.

  • In-Line Analytics : FTIR monitoring ensures real-time quality control during cyclization.

Chemical Reactions Analysis

Types of Reactions

“N-(3-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the benzamide group.

    Substitution: The fluorobenzyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce reduced quinazolinone or benzamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Studies have indicated that compounds similar to N-(3-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have been tested against various bacterial strains, showing promising results:

  • Activity Against Bacteria : Compounds were screened for their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives had potent activity comparable to standard antibiotics .

Anticancer Potential

The quinazoline scaffold has been extensively studied for its anticancer properties. Research has demonstrated that this compound and its analogs can inhibit cancer cell proliferation:

  • Cell Line Studies : In vitro studies using human colorectal carcinoma cell lines (HCT116) showed that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents, indicating a strong potential for further development as anticancer drugs .

Synthesis and Characterization

Recent research has focused on the synthesis of this compound through various synthetic routes, including:

  • Reactions with Substituted Aromatic Amines : The compound was synthesized by reacting 4-oxoquinazoline derivatives with substituted benzamides under controlled conditions, yielding high purity and yield rates .

Clinical Relevance

The therapeutic implications of this compound extend beyond basic research:

  • Potential Use in Antimicrobial Therapy : Given the rising resistance to conventional antibiotics, compounds like this compound could provide alternative treatment options for resistant infections .

Mechanism of Action

The mechanism of action of “N-(3-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide” would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes, receptors, or proteins, modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity or selectivity towards its target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 4-oxoquinazolin-3(4H)-yl scaffold is common among the compounds in the evidence, but substituents critically influence physicochemical properties. Key comparisons include:

Table 1: Substituent Effects on Melting Points and Molecular Features
Compound ID / Structure Substituent(s) Melting Point (°C) Key Functional Groups Reference
N-(3-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide (Target) 3-fluorobenzyl, benzamide Not reported Fluorine (electron-withdrawing), benzamide
3k () 6-fluoro, 4-fluorophenyl 262–264 Dual fluorine substitution
3l () 6-fluoro, 4-bromophenyl 272–274 Bromine (hydrophobic), fluorine
11r () 3-nitrostyryl, 4-chlorophenyl 325–328 Nitro (electron-withdrawing), styryl
11s () 3-bromostyryl, 4-chlorophenyl 316–318 Bromine (hydrophobic), styryl
52 () 4-isopropylbenzyl, methoxypropyl Not reported Branched alkyl, methoxy

Key Observations :

  • Fluorine substitution (e.g., 3k, 3l) correlates with moderate-to-high melting points (262–274°C), likely due to enhanced intermolecular dipole interactions .
  • Bulky substituents like styryl (11r, 11s) or bromine (3l) increase melting points (>300°C), suggesting stronger crystal lattice forces .
  • The target compound’s 3-fluorobenzyl group may confer intermediate melting points similar to 3k (~260°C), though experimental validation is needed.

Key Observations :

  • I2/TBHP-mediated domino synthesis () is effective for introducing aryl/alkyl groups to the quinazolinone core .
  • Amide coupling () using EDCI/HOBt is reliable for attaching benzamide moieties .

Key Observations :

  • Fluorine and chloro substituents (e.g., 3k, 21–24) enhance enzyme binding via hydrophobic and electronic effects .
  • Styryl groups (11r, 11s) may improve anticancer activity by intercalating DNA or inhibiting kinases .
  • The target compound’s 3-fluorobenzyl group could optimize pharmacokinetics (e.g., blood-brain barrier penetration) compared to bulkier substituents.

Tautomerism and Stability

Quinazolinones exhibit dynamic tautomerism, influencing reactivity and binding. demonstrates that substituents like fluorine can stabilize specific tautomers, altering electronic profiles and hydrogen-bonding capacity . The target compound’s 3-fluorobenzyl group may favor the 4-oxo tautomer, enhancing stability and interaction with biological targets.

Biological Activity

N-(3-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide is a synthetic compound that belongs to the quinazoline family, known for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a fluorobenzyl group and a quinazoline moiety . Its molecular formula is C17H14FN3OC_{17}H_{14}FN_{3}O, and it has a CAS number of 1219559-21-3. The presence of the fluorine atom is anticipated to enhance its biological activity and pharmacokinetic properties, making it a promising candidate for therapeutic applications.

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : Molecular docking studies have suggested that the compound can effectively bind to active sites of enzymes such as acetylcholinesterase and histone deacetylases (HDACs). This binding may lead to significant biochemical changes that could be harnessed for therapeutic benefits.
  • Anticancer Activity : Compounds within the quinazoline family are often evaluated for their anticancer properties. Studies have shown that derivatives of quinazoline can inhibit HDAC activity, which is crucial in cancer progression. For instance, novel 4-oxoquinazoline-based compounds demonstrated potent HDAC inhibitory activity and cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancer cells .

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
HDAC Inhibition Potent inhibition observed in various cancer cell lines
Enzyme Binding Effective binding to acetylcholinesterase
Neuroprotective Effects Potential protective effects in neurodegenerative models

Case Studies

  • Antiepileptic Properties : In a study investigating neuroprotective mechanisms in epilepsy models, compounds similar to this compound showed significant improvements in seizure behaviors through modulation of neurotransmitter levels. This suggests potential applications in treating epilepsy .
  • Cancer Research : A series of studies focused on 4-oxoquinazoline derivatives demonstrated their ability to inhibit HDACs effectively, leading to reduced cell proliferation in cancer models. The compounds showed promising results in vitro against multiple cancer types, highlighting their potential as anticancer agents .

Q & A

Q. Which spectroscopic techniques are most reliable for characterizing structural integrity?

  • Methodological Answer : Combined use of 1^1H NMR (to confirm proton environments, e.g., aromatic protons at δ 7.2–8.5 ppm) and 13^{13}C NMR (to identify carbonyl carbons at ~165–170 ppm) is essential . EI-MS or ESI-MS validates molecular weight (e.g., m/z 455.19 [M+^+] for compound 11m), while FT-IR confirms functional groups (C=O stretch at ~1680 cm1^{-1}) .

Q. What in vitro assays are used to screen anticancer activity of quinazolinone derivatives?

  • Methodological Answer : Standard assays include MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values. Mechanistic studies may involve flow cytometry for apoptosis detection (e.g., Annexin V/PI staining) and Western blotting for caspase-3/9 activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during analog synthesis?

  • Methodological Answer : Systematic optimization of catalytic systems (e.g., I2_2/TBHP for oxidative coupling ) and reaction kinetics (time-dependent monitoring via TLC/HPLC) is critical. For example, extending reaction time from 22 to 35 hours increased yields from 47.9% to 68.8% in compound 11t . Parallel experiments under inert atmospheres (N2_2) may mitigate side reactions.

Q. What strategies elucidate kinase inhibition mechanisms in cancer models?

  • Methodological Answer : Use kinase profiling assays (e.g., ADP-Glo™) to identify targets (e.g., VEGFR, EGFR). Molecular docking (AutoDock Vina) predicts binding modes, validated by site-directed mutagenesis (e.g., mutating ATP-binding residues). In vivo xenograft models assess tumor regression post-treatment .

Q. How do fluorine substituents influence pharmacokinetic profiles?

  • Methodological Answer : Comparative studies with analogs (e.g., 3-fluoro vs. trifluoromethyl derivatives) reveal fluorine enhances metabolic stability by reducing CYP450-mediated oxidation. LogP measurements (HPLC) and plasma protein binding assays (equilibrium dialysis) quantify lipophilicity and bioavailability .

Q. What computational methods predict binding affinity with SARS-CoV-2 3CL protease?

  • Methodological Answer : Molecular dynamics simulations (GROMACS) and MM-PBSA calculations assess binding free energy. Pharmacophore modeling (LigandScout) identifies critical interactions (e.g., H-bonds with His41/Cys145). In vitro FRET-based protease inhibition assays validate predictions .

Q. How to design SAR studies for optimizing metabolic stability?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 3-position to block oxidative metabolism. Microsomal stability assays (human liver microsomes) measure half-life (t1/2_{1/2}). Co-crystallization (X-ray) with target enzymes guides rational modifications .

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